molecular formula C21H23ClN2OS B2981319 2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 877658-46-3

2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2981319
CAS RN: 877658-46-3
M. Wt: 386.94
InChI Key: PBLIBXKNXUVBMQ-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorobenzyl group attached to the indole via a sulfur atom, suggesting it might have unique reactivity or biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a chlorobenzyl group, and a diethylacetamide group . These functional groups could potentially engage in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the electron-withdrawing chlorobenzyl group . The sulfur atom connecting these groups might also play a role in its reactivity.

Safety and Hazards

As with any chemical compound, handling “2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, reactivity, physical properties, and potential biological activity .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2OS/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)26-15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLIBXKNXUVBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

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